1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

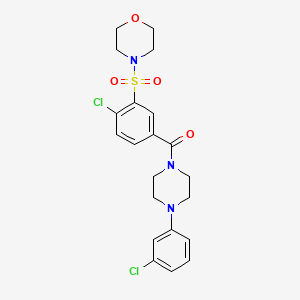

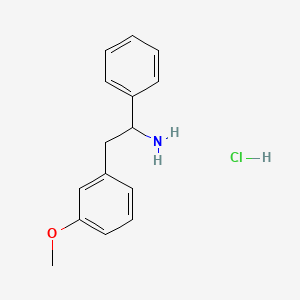

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a type of activated phenethylamine . It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction and also in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .

Synthesis Analysis

The synthesis of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride involves several steps. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . The exact synthesis process may vary depending on the specific requirements of the reaction.Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is C9H13NO . The molecular weight is 151.209 g/mol . The InChI Key is WJBMRZAHTUFBGE-UHFFFAOYSA-N .Chemical Reactions Analysis

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is used in various chemical reactions. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .Physical And Chemical Properties Analysis

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a solid at room temperature . It has a molecular weight of 187.67 . It is insoluble in water .Scientific Research Applications

Synthesis of Rivastigmine

This compound is a valuable intermediate for the synthesis of Rivastigmine , a highly potent drug for the treatment of early stage Alzheimer’s disease . An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .

Biocatalytic Synthesis Reactions

In recent years, biocatalytic synthesis reactions have made a significant impact in the scientific community and have even replaced existing chemical pathways in industrial processes . The high selectivity of biocatalysts results also frequently in less or even no side reactions, which itself yields higher process and atom efficiencies .

Perfluorooctanesulfonic Acid Catalyzed Pictet-Spengler Reaction

This compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . This reaction is a chemical reaction used to synthesize tetrahydroisoquinolines, isoquinoline alkaloids, and other heterocyclic compounds.

Synthesis of 1,3-Oxazepines

It is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . 1,3-Oxazepines are seven-membered heterocyclic compounds containing nitrogen and oxygen. They are used as intermediates in organic synthesis and have shown a wide range of biological activities.

Enzyme Engineering

Recent scientific and technological advances in enzyme engineering allow the relatively fast design and production of tailor-made biocatalysts for a specific process . This compound can be used in these processes.

Downstream-Processing from Biocatalyst-Based Reaction Systems

Downstream-processing from biocatalyst-based reaction systems remains an issue and is a major economic factor in the overall process . This problem originates mostly from the presence of water-soluble proteins, buffer salts, biocatalyst-based cofactors, remaining unreacted substrates and co-substrates, which have to be removed efficiently to ensure high product purities . This compound can be used in these processes.

Safety and Hazards

Mechanism of Action

Target of Action

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride, also known as 3-Methoxyphenethylamine , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that the compound has been used in various chemical reactions, such as the perfluorooctanesulfonic acid catalyzed pictet-spengler reaction . The specifics of its interaction with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It has been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling , suggesting it may play a role in these biochemical pathways. More research is needed to fully understand the downstream effects of these interactions.

Result of Action

It’s known that the compound has been used in various chemical reactions

properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13;/h2-10,15H,11,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCWZIFYFUVHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2858682.png)

![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2858684.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2858686.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2858689.png)

![5-(3,5-dimethylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2858690.png)

![3-[7-chloro-2-(2,5-dimethylbenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2858694.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2858695.png)

![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)